molecular formula C11H18N4O B11785097 2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine

2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B11785097
M. Wt: 222.29 g/mol
InChI Key: MGDPKXJGKDUGQA-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxymethyl group at the 2-position, a piperidin-4-yl group at the 6-position, and an amine group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Introduction of the Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl or piperidin-4-yl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may yield reduced amine derivatives.

Scientific Research Applications

2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine has various scientific research applications, including:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes and molecular targets.

    Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine
  • 2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Uniqueness

2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(methoxymethyl)-6-piperidin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C11H18N4O/c1-16-7-11-14-9(6-10(12)15-11)8-2-4-13-5-3-8/h6,8,13H,2-5,7H2,1H3,(H2,12,14,15)

InChI Key

MGDPKXJGKDUGQA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=CC(=N1)N)C2CCNCC2

Origin of Product

United States

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